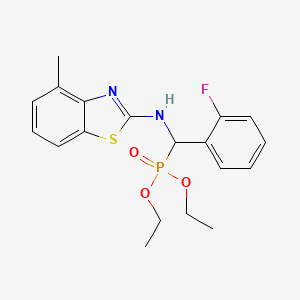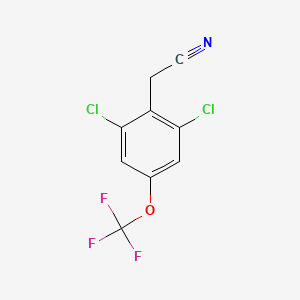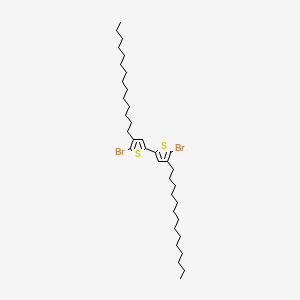
5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene
Vue d'ensemble
Description
5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene, also known as DBT-15, is a conjugated polymer that has gained significant attention in the field of organic electronics due to its unique properties. DBT-15 has a high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs), organic solar cells, and other optoelectronic devices.
Applications De Recherche Scientifique
Synthesis and Conductive Complexes
5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene and its derivatives are used in the synthesis of novel electron acceptors for conductive complexes. These compounds exhibit small on-site Coulomb repulsion and form highly conductive molecular complexes with electron donors like hexamethylenetetratellurafulvalene, contributing to advancements in molecular electronics (Yui et al., 1989).
Structural and Electrochemical Studies
The study of bithiophene compounds, including this compound, reveals insights into their solid-state structure and electrochemical properties. These investigations aid in understanding the electron delocalization and electrochemical behavior of such compounds, which is crucial for their application in organic electronics and materials science (Speck et al., 2012).
Crystallographic and Material Properties
The crystal structure of bithiophenes, including derivatives like this compound, provides valuable information for the development of polymeric materials. These structures serve as model compounds for structural studies on polymers like poly(3-bromothiophene), enhancing the understanding of their material properties (Antolini et al., 1998).
Electrochemical Reduction and Catalysis
Research on the electrochemical reduction of bithiophenes, including this compound, at carbon cathodes in various solvents contributes to the understanding of their reductive behavior. This knowledge is instrumental in catalytic applications and the development of electrochemical processes (Mubarak, 2002).
Semiconductor and Polymer Applications
The use of this compound in the synthesis of donor-acceptor monomers and polymers highlights its role in the development of organic semiconductors and transistors. These materials demonstrate significant performance in field-effect transistors due to their high crystallinity and strong solution aggregation (Casey et al., 2016).
Mécanisme D'action
Target of Action
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene is primarily used in the synthesis of semiconductive polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFET) devices . The primary targets of this compound are the conductive pathways in these devices.
Mode of Action
The compound interacts with its targets by integrating into the polymer matrix of the semiconductive polymers. This integration enhances the conductivity of the polymers, thereby improving the performance of the OPV and OFET devices .
Biochemical Pathways
Instead, it influences the electronic pathways in semiconductive polymers, enhancing their conductivity and overall performance .
Result of Action
The integration of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene into semiconductive polymers results in enhanced conductivity. This leads to improved performance of the OPV and OFET devices that use these polymers .
Action Environment
The action of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, high temperatures may affect the stability of the compound and its integration into the polymer matrix. Therefore, appropriate storage and handling conditions are crucial for maintaining its efficacy .
Propriétés
IUPAC Name |
2-bromo-5-(5-bromo-4-tetradecylthiophen-2-yl)-3-tetradecylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(39-35(31)37)34-30-32(36(38)40-34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJVWGQFAPEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60Br2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888491-16-5 | |
| Record name | 888491-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




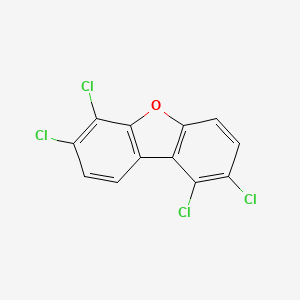
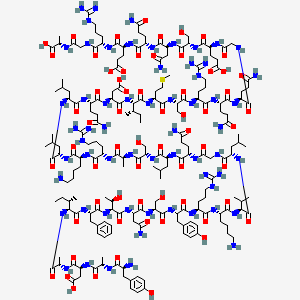
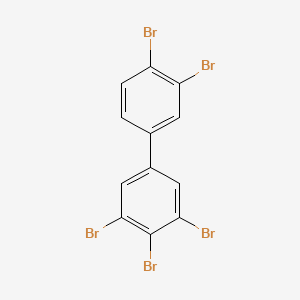
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
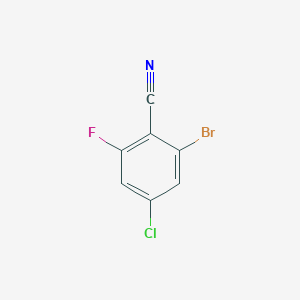

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)
